{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine
Overview
Description
{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is a synthetic compound belonging to the piperazine class of chemicals. It is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further connected to an ethylamine chain. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the ethylsulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is a key intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological properties.
Phenylpiperazine: Used in the synthesis of various pharmaceuticals with distinct therapeutic effects.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor used in Alzheimer’s disease research.
Uniqueness
{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S/c1-2-14(12,13)11-7-5-10(4-3-9)6-8-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMQXMSYZYQDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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